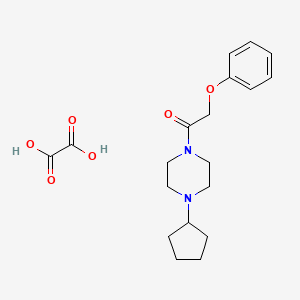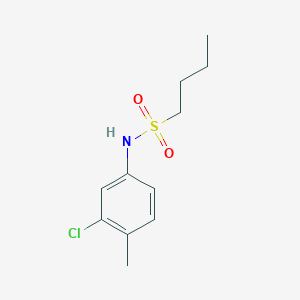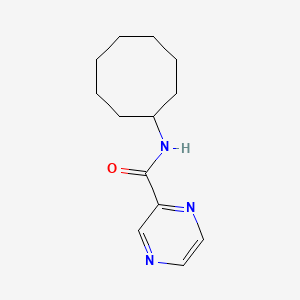
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has been synthesized using different methods.
科学的研究の応用
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET), making it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of pain, as it has been found to be a potent inhibitor of the voltage-gated sodium channels.
作用機序
The mechanism of action of 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate involves its binding to the SERT and NET, leading to the inhibition of the reuptake of serotonin and norepinephrine, respectively. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to their prolonged action and ultimately, the alleviation of the symptoms associated with depression and anxiety disorders.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate has been found to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to its potential use in the treatment of depression and anxiety disorders. It has also been found to have analgesic effects, as it inhibits the voltage-gated sodium channels, leading to the inhibition of pain signals.
実験室実験の利点と制限
One of the major advantages of using 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its potency and selectivity towards the SERT and NET. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
将来の方向性
There are several future directions that can be explored with 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate. One of the potential directions is its use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of more potent and selective inhibitors of the SERT and NET, which can have better therapeutic efficacy and fewer side effects.
Conclusion:
In conclusion, 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of novel therapies for various neurological disorders.
合成法
The synthesis of 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate can be achieved using different methods. One of the most commonly used methods is the reaction of phenoxyacetic acid with cyclopentylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with piperazine in the presence of oxalic acid to obtain the final product.
特性
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c20-17(14-21-16-8-2-1-3-9-16)19-12-10-18(11-13-19)15-6-4-5-7-15;3-1(4)2(5)6/h1-3,8-9,15H,4-7,10-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTNDHHHORHQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)


![methyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5400732.png)